4-{2-[2-(PROPAN-2-YL)PHENOXY]ACETYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
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Overview
Description
4-{2-[2-(PROPAN-2-YL)PHENOXY]ACETYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(PROPAN-2-YL)PHENOXY]ACETYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps. One common method starts with the preparation of 2-[4-(propan-2-yl)phenoxy]acetyl chloride, which is then reacted with a suitable quinoxaline derivative under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(PROPAN-2-YL)PHENOXY]ACETYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-{2-[2-(PROPAN-2-YL)PHENOXY]ACETYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[2-(PROPAN-2-YL)PHENOXY]ACETYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
2-[4-(propan-2-yl)phenoxy]acetyl chloride: A precursor in the synthesis of the target compound.
Quinoxaline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
4-{2-[2-(PROPAN-2-YL)PHENOXY]ACETYL}-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a phenoxyacetyl group makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-7-3-6-10-17(14)24-12-19(23)21-11-18(22)20-15-8-4-5-9-16(15)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGOSLOLZZBZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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